molecular formula C10H17N3O2 B13635690 1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13635690
M. Wt: 211.26 g/mol
InChI Key: UWMHMROFIOPMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a sec-butyl group at the first position, a propyl group at the fifth position, and a carboxylic acid group at the fourth position of the triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the preparation of intermediates, followed by cyclization and functional group modifications to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

    1-(Sec-butyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the propyl group at the fifth position.

    5-Propyl-1h-1,2,3-triazole-4-carboxylic acid: Lacks the sec-butyl group at the first position.

    1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a propyl group at the fifth position.

Uniqueness: The presence of both sec-butyl and propyl groups in 1-(Sec-butyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

1-(Sec-butyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, characterized by its unique structure that includes a sec-butyl group and a propyl group attached to the triazole ring. This compound has garnered attention due to its diverse chemical properties and potential biological activities. The molecular formula is C10H17N3O2C_{10}H_{17}N_{3}O_{2} with a molecular weight of 211.26 g/mol, and it possesses a carboxylic acid functional group which enhances its solubility in water and reactivity in various biological contexts .

Synthesis

The synthesis of this compound typically involves reactions that incorporate azides and β-ketoesters. A notable method is the one-step synthesis where an azide reacts with a β-ketoester in the presence of a base, leading to the formation of triazole carboxylic acids. This method is advantageous for its efficiency and safety compared to multi-step processes .

Antimicrobial Activity

Research indicates that various 1,2,3-triazoles exhibit significant antimicrobial properties. In studies comparing different triazole derivatives, certain compounds demonstrated strong antibacterial and antifungal activities against multiple strains. For instance, compound 4 from a related study showed superior antimicrobial activity compared to standard antibiotics . The specific activity of this compound against various microorganisms remains an area for further investigation.

Antioxidant Activity

Antioxidant activity is another important biological property associated with triazole derivatives. The antioxidant profile of this compound can be evaluated using standard assays such as DPPH and ABTS. These assays measure the compound's ability to scavenge free radicals, which is crucial for assessing its potential therapeutic benefits .

Enzyme Inhibition

Inhibitory studies on cholinesterase enzymes (AChE and BChE) have shown that certain triazoles can act as effective inhibitors. For example, related compounds demonstrated noncompetitive inhibition against AChE and competitive inhibition against BChE. The potential of this compound to inhibit these enzymes could position it as a candidate for neuroprotective therapies .

Structure-Activity Relationship (SAR)

The unique combination of alkyl substituents (sec-butyl and propyl) in this compound may influence its solubility and interaction with biological targets differently than other similar compounds. This structural diversity can lead to unique pharmacological profiles that warrant further investigation .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
1-(Sec-butyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid1250954-67-6Ethyl group instead of propyl; potential for similar biological activity.
5-Amino-1H-1,2,3-triazole-4-carboxylic acid5347Simpler structure lacking alkyl substituents; used in various synthetic pathways.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1-butan-2-yl-5-propyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H17N3O2/c1-4-6-8-9(10(14)15)11-12-13(8)7(3)5-2/h7H,4-6H2,1-3H3,(H,14,15)

InChI Key

UWMHMROFIOPMOP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C(C)CC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.